![molecular formula C16H12N2OS2 B2411815 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-92-7](/img/structure/B2411815.png)
1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
“1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” is a compound that belongs to the class of 1,3,4-thiadiazoles . This class of compounds has been the subject of considerable interest for designing new antitumor agents . They have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Scientific Research Applications
- PTTE derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds exhibit potential as non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional NSAIDs, PTTE derivatives may offer reduced gastrointestinal side effects.
- Theoretical studies and experimental applications have investigated PTTE derivatives as inhibitors against SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) . Understanding their photophysical properties and inhibitory effects on SHP1 can provide insights for drug development.
- PTTE-based molecules have been explored for their anticancer activity. Integrating the azetidin-2-one moiety into the oxadiazole ring yields compounds with altered biological interactions . Further studies are needed to elucidate their mechanisms and potential clinical applications.
- PTTE derivatives have demonstrated antibacterial activity comparable to reference drugs like amoxicillin. Additionally, their antifungal properties were evaluated against strains such as T. harzianum and A. niger . These findings highlight PTTE’s potential as an antimicrobial agent.
- PTTE-related urea derivatives possessing the 1,2,3-thiadiazolyl ring were studied as inhibitors of cytokinin oxidase (AtCKX2) . Cytokinins play crucial roles in plant growth and development, making this research relevant for agriculture and crop improvement.
- Investigating PTTE derivatives’ photophysical properties provides valuable data for potential applications in optoelectronic devices, sensors, or imaging agents. Theoretical simulations enhance our understanding of their behavior at the molecular level .
Anti-Inflammatory and Analgesic Properties
Inhibition of SHP1
Anticancer Potential
Antimicrobial Effects
Cytokinin Oxidase Inhibition
Photophysical Properties and Theoretical Simulation
Future Directions
The future directions for “1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone” and similar compounds could involve further exploration of their therapeutic potential. For instance, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and could be considered as potential anticancer agents . Therefore, these compounds might be promising candidates for further evaluation .
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiadiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
It’s worth noting that thiadiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 1-phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds with a similar thiadiazole scaffold have demonstrated various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone. For instance, thidiazuron, a compound with a similar thiadiazole ring, is strongly adsorbed by soil, and its degradation time in soil ranges from 26 to 144 days under aerobic conditions . This suggests that environmental factors such as soil composition and oxygen availability can influence the stability and efficacy of thiadiazole derivatives.
properties
IUPAC Name |
1-phenyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(12-7-3-1-4-8-12)11-20-16-17-15(18-21-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRIXNYHQYURQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone |
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